molecular formula C19H27N3OS B11605526 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No.: B11605526
M. Wt: 345.5 g/mol
InChI Key: YGZWCIICVQITSL-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide is a complex organic compound featuring a cyano group, a cycloheptathiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide typically involves multiple steps:

    Formation of the Cycloheptathiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cycloheptane derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Piperidine Moiety: This step involves the reaction of the intermediate with 4-methylpiperidine, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine nitrogen or the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Research: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide depends on its specific application. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The cyano group and the piperidine moiety are likely crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1H-azepin-2-yl)-3-(4-methylpiperidin-1-yl)propanamide
  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-2-yl)-3-(4-methylpiperidin-1-yl)propanamide

Uniqueness

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to the presence of the cycloheptathiophene ring, which imparts distinct electronic and steric properties. This uniqueness can translate to different biological activities and pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C19H27N3OS

Molecular Weight

345.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C19H27N3OS/c1-14-7-10-22(11-8-14)12-9-18(23)21-19-16(13-20)15-5-3-2-4-6-17(15)24-19/h14H,2-12H2,1H3,(H,21,23)

InChI Key

YGZWCIICVQITSL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N

Origin of Product

United States

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